molecular formula C8H9N3 B3095472 N-methyl-1H-indazol-4-amine CAS No. 1263378-21-7

N-methyl-1H-indazol-4-amine

Cat. No.: B3095472
CAS No.: 1263378-21-7
M. Wt: 147.18 g/mol
InChI Key: CVNIZFVBGJHRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

N-methyl-1H-indazol-4-amine is a derivative of indazole, a heterocyclic compound . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment . In the case of Linifanib, it binds effectively with the hinge region of tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

Based on the structural similarity to other indazole derivatives, it can be inferred that it interacts with its target, possibly a kinase like tyrosine kinase, leading to changes in the protein’s activity . This interaction could potentially inhibit or enhance the function of the target protein, depending on the specific nature of the interaction .

Biochemical Pathways

Given its potential interaction with tyrosine kinase, it could influence various signaling pathways regulated by this enzyme . For instance, tyrosine kinases are involved in many cellular processes, including cell growth and differentiation, cell cycle control, and immune response .

Pharmacokinetics

It has been suggested that certain indazole derivatives have improved pharmacokinetic properties and enzyme potency . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability, efficacy, and safety profile.

Result of Action

Some indazole derivatives have been found to exhibit anti-proliferative activity, inhibiting cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . If this compound shares similar properties, it could potentially have anti-cancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1H-indazol-4-amine typically involves the formation of the indazole core followed by methylation at the nitrogen atom. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted indazole derivatives .

Scientific Research Applications

N-methyl-1H-indazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indazole derivatives. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-1H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-9-7-3-2-4-8-6(7)5-10-11-8/h2-5,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNIZFVBGJHRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310739
Record name N-Methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-21-7
Record name N-Methyl-1H-indazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1H-indazol-4-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-1H-indazol-4-amine
Reactant of Route 3
Reactant of Route 3
N-methyl-1H-indazol-4-amine
Reactant of Route 4
Reactant of Route 4
N-methyl-1H-indazol-4-amine
Reactant of Route 5
Reactant of Route 5
N-methyl-1H-indazol-4-amine
Reactant of Route 6
Reactant of Route 6
N-methyl-1H-indazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.